Product packaging for 1-(4-Ethylpiperidin-4-yl)azepane(Cat. No.:)

1-(4-Ethylpiperidin-4-yl)azepane

Cat. No.: B13200901
M. Wt: 210.36 g/mol
InChI Key: ADXUKIDVHKKLLR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Motifs in Organic Chemistry

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate nitrogen atoms within a ring structure. wisdomlib.orgfiveable.me These motifs are fundamental building blocks in organic and medicinal chemistry due to their diverse chemical properties, reactivity, and significant pharmacological importance. wisdomlib.orgnih.govwisdomlib.org Their prevalence is notable, with nearly 75% of unique small-molecule drugs approved by the U.S. FDA containing a nitrogen heterocycle. nih.gov

The significance of these structures stems from several key factors:

Natural Abundance: They are constituents of many biologically vital molecules, including nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govopenmedicinalchemistryjournal.com

Pharmacological Activity: The presence of nitrogen atoms can enhance a molecule's ability to interact with biological targets, such as enzymes and receptors, often through hydrogen bonding. fiveable.menih.gov This makes them integral to a vast number of pharmaceuticals with applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov

Chemical Versatility: The lone pair of electrons on the nitrogen atom and the difference in electronegativity between nitrogen and carbon atoms impart unique reactivity to these rings. openmedicinalchemistryjournal.com This allows for a wide range of chemical modifications, making them versatile scaffolds in the design of new compounds. fiveable.me

Overview of Piperidine (B6355638) and Azepane Architectures in Chemical Compound Design

Among the vast family of nitrogen heterocycles, piperidines and azepanes are two of the most important saturated ring systems used in chemical research and drug discovery.

Piperidine , a six-membered nitrogen-containing ring, is one of the most common heterocyclic fragments found in pharmaceuticals. exlibrisgroup.com Its prevalence is due to its ability to serve as a versatile scaffold that can be readily modified to optimize a compound's properties. thieme-connect.comthieme-connect.com The introduction of substituents or chiral centers onto the piperidine ring can modulate physicochemical properties like solubility, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net The chair-like conformation of the piperidine ring also provides a three-dimensional structure that can effectively interact with biological targets. thieme-connect.com

Azepane , a seven-membered saturated nitrogen-containing heterocycle, also known as hexamethyleneimine, is another crucial motif in medicinal chemistry. researchgate.netwikipedia.org Though less common than piperidine, the azepane ring offers a higher degree of conformational flexibility. This larger, more flexible structure can be advantageous in drug design, allowing it to adapt to the shape of various binding sites. researchgate.net Azepane and its derivatives are found in numerous approved drugs and are investigated for a wide range of therapeutic applications. wikipedia.orgnih.gov

The physical properties of the parent scaffolds are summarized in the table below.

PropertyPiperidineAzepane
Chemical Formula C₅H₁₁NC₆H₁₃N wikipedia.org
Molar Mass 85.15 g/mol 99.177 g/mol wikipedia.org
Boiling Point 106 °C138 °C wikipedia.org
Melting Point -9 °C-37 °C wikipedia.org
Density 0.862 g/cm³0.88 g/cm³ wikipedia.org

Research Context of N-Substituted Piperidine-Azepane Conjugates

The specific compound, 1-(4-Ethylpiperidin-4-yl)azepane , features a unique structural arrangement where a 4-substituted piperidine is linked via its quaternary carbon to the nitrogen atom of an azepane ring. This creates a tertiary amine and a spiro-like center at the C4 position of the piperidine.

Research into molecules that conjugate piperidine and azepane rings often explores the combination of their distinct properties. For instance, synthetic strategies have been developed for the stereoselective and regioselective synthesis of azepane derivatives through the expansion of a piperidine ring. rsc.org Such methods are valuable for creating libraries of structurally diverse compounds for biological screening.

The substitution at the nitrogen of a heterocyclic amine is a common strategy in medicinal chemistry to modulate activity. Studies on N-substituted piperazines, which are structurally related to piperidines, show how modifications at this position can significantly impact biological activity, such as amine reuptake inhibition. nih.gov Similarly, research into N-substituted piperidines focuses on how different substituents on the ring's nitrogen can fine-tune receptor affinity and selectivity. nih.gov

While direct research on this compound is not extensively published, the investigation of its parent structure, 1-(Piperidin-4-yl)azepane, and related derivatives is relevant. bldpharm.com The synthesis of such compounds often involves coupling a protected piperidine derivative with azepane, followed by deprotection. The ethyl group at the 4-position of the piperidine ring in the title compound is a key modification, likely introduced to explore structure-activity relationships by adding a lipophilic substituent at a strategic position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26N2 B13200901 1-(4-Ethylpiperidin-4-yl)azepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(4-ethylpiperidin-4-yl)azepane

InChI

InChI=1S/C13H26N2/c1-2-13(7-9-14-10-8-13)15-11-5-3-4-6-12-15/h14H,2-12H2,1H3

InChI Key

ADXUKIDVHKKLLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)N2CCCCCC2

Origin of Product

United States

Synthetic Methodologies for 1 4 Ethylpiperidin 4 Yl Azepane and Analogous Structures

Retrosynthetic Analysis of the 1-(4-Ethylpiperidin-4-yl)azepane Framework

A logical retrosynthetic disconnection of this compound involves the cleavage of the C-N bond between the piperidine (B6355638) and azepane moieties. This approach simplifies the complex structure into two more manageable synthetic targets: a 4-ethyl-4-aminopiperidine derivative and a suitable precursor for the azepane ring.

This primary disconnection suggests a synthetic strategy wherein a nucleophilic 4-amino-4-ethylpiperidine reacts with an electrophilic seven-membered ring precursor, or conversely, azepane (homopiperidine) acts as a nucleophile in a reaction with a suitably activated 4-ethylpiperidine (B1265683) derivative.

A further disconnection on the 4-ethyl-4-aminopiperidine intermediate breaks it down to a 4-piperidone (B1582916) precursor. The ethyl group can be introduced via nucleophilic addition of an organometallic ethyl reagent (e.g., ethylmagnesium bromide) to the ketone. The amino group can then be formed through methods like a reductive amination, converting the resulting tertiary alcohol to the desired amine. This multi-step approach allows for controlled construction of the densely functionalized piperidine core.

Approaches to Piperidine Ring Construction and Functionalization

The synthesis of the 4-ethyl-4-aminopiperidine core is a critical step. This involves both the formation of the heterocyclic ring and the precise installation of the substituents at the C4 position.

Classical and Contemporary Piperidine Synthesis Routes

The construction of the piperidine skeleton is a well-established area of heterocyclic chemistry, with both classical and modern methods available.

Classical Methods:

Dieckmann Condensation: 4-Piperidones are frequently synthesized through the Dieckmann condensation of a diester, which is formed by the addition of a primary amine to two moles of an alkyl acrylate. nih.gov This is followed by hydrolysis and decarboxylation to yield the desired N-substituted 4-piperidone. nih.gov

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridine (B92270) derivatives is a direct method to produce piperidines. However, this often requires harsh conditions and can suffer from a lack of selectivity, depending on the substituents present.

Contemporary Methods:

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene offers a powerful and stereocontrolled route to various substituted piperidines. Chiral boron reagents can be used to mediate asymmetric versions of this reaction. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide range of cyclic compounds, including piperidines, from acyclic diene precursors.

Intramolecular Amination: Recent methods include the intramolecular amination of methoxyamine-containing boronic esters, which efficiently produces piperidines, among other N-heterocycles. researchgate.net

MethodDescriptionPrecursorsKey Features
Dieckmann CondensationIntramolecular cyclization of a diester followed by hydrolysis and decarboxylation.Primary amine, alkyl acrylatesClassic, reliable route to 4-piperidones. nih.gov
Aza-Diels-Alder Reaction[4+2] cycloaddition between an imine and a diene.Imines, dienesHigh stereocontrol, access to complex substitution patterns. nih.gov
Reductive AminationFormation of an amine from a ketone or aldehyde. A library of 4-aminopiperidines was synthesized from N-substituted 4-piperidones using sodium triacetoxyborohydride (B8407120). nih.gov4-Piperidones, aminesVersatile for introducing the amino group. nih.gov

Introduction of the 4-Ethyl Moiety on the Piperidine Ring

With the piperidine ring, or its 4-piperidone precursor, in hand, the next crucial step is the introduction of the ethyl group at the C4 position.

A common and direct approach involves the alkylation of a 4-piperidone . Typically, an N-protected 4-piperidone (e.g., N-benzyl or N-Boc) is treated with an ethyl organometallic reagent, such as a Grignard reagent (ethylmagnesium bromide) or an organolithium reagent. This reaction forms a 4-ethyl-4-hydroxypiperidine intermediate.

Following the introduction of the ethyl group, the synthesis of the 4-amino functionality can be achieved. One route involves the conversion of the tertiary alcohol to a leaving group, followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced. A more direct approach is the reductive amination of the 4-piperidone. This process can be used to generate a wide variety of 4-aminopiperidines from 4-piperidone derivatives. nih.gov For the target molecule, this would involve a multi-step process starting from the 4-piperidone.

Strategies for Azepane Ring Formation

The azepane ring, a seven-membered nitrogen heterocycle, can be synthesized through various strategies, with ring expansion reactions of smaller cyclic precursors being a particularly powerful approach.

Ring Expansion Reactions of Cyclic Precursors

Ring expansion reactions provide an efficient way to increase ring size by one or more carbons, often starting from more readily available five- or six-membered rings. magtech.com.cnresearchgate.net

Several named reactions are employed for this purpose:

Tiffeneau-Demjanov Rearrangement: This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-expanded ketone. nih.govmdpi.com For instance, the Tiffeneau–Demjanov-type ring expansion of an N-protected piperidone can yield the corresponding azepane dicarbonyl derivative. magtech.com.cn

Schmidt Rearrangement and Beckmann Rearrangement: These are classical methods for ring expansion involving the reaction of cyclic ketones with hydrazoic acid (Schmidt) or the rearrangement of cyclic oximes (Beckmann). mdpi.com

Photochemical Dearomative Ring Expansion: A modern strategy involves the photochemical ring expansion of nitroarenes, mediated by blue light, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane framework after a subsequent hydrogenation step. thieme-connect.de

Diastereomerically pure azepane derivatives have been successfully prepared through piperidine ring expansion with high stereoselectivity and excellent yields. nih.gov This highlights the precision possible with modern ring expansion techniques.

Ring Expansion MethodPrecursor TypeKey Reagents/ConditionsOutcome
Tiffeneau-Demjanov RearrangementCyclic aminomethyl alcoholNitrous acid (HNO₂)One-carbon ring-expanded ketone. nih.gov
Photochemical DearomatizationNitroarenesBlue light, then hydrogenationForms complex azepanes from simple arenes. thieme-connect.de
Intramolecular N-Alkylation/OpeningSubstituted AzetidinesActivation of side-chain alcohol, nucleophileYields azepanes and/or pyrrolidines. nih.gov

The expansion of a four-membered azetidine (B1206935) ring directly to a seven-membered azepane ring is a significant transformation. Research has shown that this can be achieved through a competitive ring expansion process. nih.gov

In one reported methodology, azetidines functionalized with a 3-hydroxypropyl side chain at the 2-position are used as precursors. The synthetic sequence begins with the activation of the terminal primary alcohol of the side chain (e.g., by converting it to a sulfonate ester). This is followed by an intramolecular N-alkylation, where the azetidine nitrogen attacks the activated carbon, forming a strained bicyclic intermediate, specifically a 1-azoniabicyclo[3.2.0]heptane salt. nih.gov

The crucial step is the subsequent nucleophilic opening of this strained bicyclic system. The regioselectivity of the nucleophilic attack determines the final product. Attack at one of the bridgehead carbons can lead to the cleavage of the original azetidine C-N bond, resulting in the formation of a seven-membered azepane ring. The distribution of products between the five-membered pyrrolidine (B122466) and the seven-membered azepane depends on factors such as the substitution pattern on the azetidine ring and the nature of the nucleophile used. nih.gov This method provides a direct, albeit complex, pathway from a four-membered ring to the desired seven-membered azepane core.

Piperidine Ring Expansion to Azepane Derivatives

The expansion of a pre-existing piperidine ring into an azepane is a powerful strategy for synthesizing these seven-membered heterocycles. This approach leverages the relative ease of synthesizing substituted piperidines to build the more challenging azepane core. A notable method involves the ring expansion of N-protected piperidine substrates, which can proceed with high levels of stereoselectivity and regioselectivity.

For instance, diastereomerically pure azepane derivatives have been successfully prepared through piperidine ring expansion, yielding the desired products in excellent yields. The process can be influenced by several factors, including the nature of the N-protecting group (e.g., N-benzyl or N-benzyloxycarbonyl), the leaving group on the piperidine side chain, and the nucleophile used. This methodology has been deemed a potentially useful route for constructing the enantiomerically pure azepane backbones found in various biologically active compounds.

One specific approach involves the transformation of fused bicyclic aminocyclopropanes. The reaction of N-Boc-1,2,3,4-tetrahydropyridines with dihalocarbene species generates 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. Subsequent reductive amination conditions can trigger the cleavage of the cyclopropane (B1198618) ring, leading to ring-expanded azepane products. This highlights how ring strain in an adjacent ring can be exploited to drive the expansion of a piperidine precursor into an azepane.

Ring-Closing Methodologies for Azepane Synthesis

Constructing the azepane ring from a linear precursor via intramolecular cyclization is a fundamental and widely used approach. Despite the kinetic challenges associated with forming seven-membered rings, several effective methods have been developed.

Ring-Closing Metathesis (RCM) has been reported as a viable method for creating seven-membered lactams, which are precursors to azepanes. Another significant strategy is the intramolecular reductive amination of ϖ-amino fatty acids. In this process, a catalyst, often an iron complex, facilitates the cyclization and subsequent reduction of an imine intermediate to form the saturated azepane ring.

A novel mode for azepine ring closure involves an intramolecular 1,7-carbonyl-enamine cyclization. This method has been studied for the synthesis of fused azepine systems and demonstrates a unique pathway where an enamine-ester intermediate cyclizes to form the seven-membered ring. Additionally, palladium-catalyzed decarboxylative [4+3] cyclization reactions, reacting γ-methylidene-δ-valerolactones with aziridines, have been developed to produce azepane derivatives.

Coupling Reactions for Piperidine-Azepane Conjugation

The final construction of a molecule like this compound requires the formation of a carbon-nitrogen bond linking the two heterocyclic fragments. A primary method for achieving this is reductive amination. This reaction would typically involve coupling a 4-piperidone derivative (specifically, 4-ethyl-4-piperidone) with azepane. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final tertiary amine product.

Alternatively, a nucleophilic substitution reaction could be employed. This would involve a piperidine ring bearing a suitable leaving group at the 4-position, which would then be displaced by the secondary amine of the azepane ring. The efficiency of this reaction would depend on the nature of the leaving group and the reaction conditions employed.

Stereoselective and Regioselective Considerations in N-Heterocycle Synthesis

The control of stereochemistry (the 3D arrangement of atoms) and regiochemistry (the site of bond formation) is paramount in modern organic synthesis. In the synthesis of N-heterocycles like piperidines and azepanes, these considerations are crucial for producing a single, desired isomer.

Stereoselectivity refers to the preferential formation of one stereoisomer over others. This can be achieved through several strategies:

Substrate Control: Using a starting material that is already chiral (from the "chiral pool") can direct the stereochemical outcome of subsequent reactions. The inherent chirality of the substrate biases the approach of reagents to one face of the molecule over the other.

Chiral Auxiliaries: An enantiomerically pure group can be temporarily attached to the substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst can generate large quantities of an enantioenriched product. For example, Rh-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from pyridine precursors.

Regioselectivity , the control of where a reaction occurs, is also critical. In piperidine ring expansion, for example, the reaction must be controlled to ensure the desired azepane is formed. Investigations into the piperidine ring expansion process have shown that it can proceed with exclusive regioselectivity, ensuring the formation of a specific constitutional isomer. Similarly, in the functionalization of a pre-formed ring, the choice of reagents and directing groups determines which position on the ring reacts.

An efficient method for preparing substituted N-heterocycles involves the addition of amines to nitroalkenes, which proceeds with excellent stereoselectivity (up to 99:1 dr) and tolerates a wide range of substrates.

Catalytic Systems and Reaction Conditions in N-Heterocycle Synthesis

The synthesis of N-heterocycles is greatly enhanced by the use of catalytic systems, particularly those based on transition metals. These catalysts offer powerful and efficient pathways for constructing cyclic structures.

Iron Catalysis: Iron is an inexpensive and effective metal for N-heterocycle synthesis. Air-stable iron(III) complexes with redox-active ligands have been shown to catalyze the intramolecular direct C(sp³)–H amination of organic azides to form saturated N-heterocycles. This method is atom-economical and can be performed with low catalyst loading.

Advanced Computational and Theoretical Chemistry Studies of 1 4 Ethylpiperidin 4 Yl Azepane Derivatives

Quantum Mechanical Calculations for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.commdpi.com It is particularly valuable for determining optimized geometries, electronic properties, and spectroscopic parameters. For a molecule like 1-(4-Ethylpiperidin-4-yl)azepane, DFT calculations would be employed to predict its most stable three-dimensional arrangement (conformation) and to analyze its electronic characteristics.

In studies of related N-substituted-4-piperidone curcumin (B1669340) analogs, DFT calculations using functionals like M06 and M06-2x with a 6-311+G(d,p) basis set have been successfully used to study their electrochemical behavior and oxidation potentials. mdpi.com For instance, such calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for identifying sites prone to electrophilic or nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for Analogous Piperidine (B6355638) Derivatives

Derivative ClassFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
N-benzyl-4-piperidonesM06/6-311+G(d,p)-6.2 to -6.5-1.5 to -1.84.4 to 4.9
Diazepane SulfonamidesB3LYP/6-31G(d)-7.1-0.96.2

Note: Data presented is based on studies of analogous compound classes and serves to illustrate the type of information generated by DFT calculations.

Semiempirical Molecular Orbital Calculations

Semiempirical molecular orbital methods, such as AM1, PM3, and RM1, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. They are particularly useful for larger molecules where full DFT calculations may be computationally expensive. These methods simplify the calculations by using parameters derived from experimental data.

In the context of azepane derivatives, semiempirical calculations have been effectively used to investigate the regiochemistry and stereochemistry of synthetic pathways, such as piperidine ring expansion. rsc.org For this compound, these methods could be applied to rapidly screen a wide range of possible conformations to identify low-energy structures, which can then be further refined using more accurate DFT methods. They can also be used to study reaction mechanisms and transition states in the synthesis of its derivatives. rsc.org

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are indispensable tools in drug discovery and molecular biology for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Ligand-Biological Target Interaction Profiling

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the fit and interaction energy. nih.gov This process helps in predicting the binding affinity and the specific orientation of the ligand within the target's active site. For derivatives of this compound, docking studies would be crucial to hypothesize their mechanism of action at a molecular level.

For example, in studies of piperazine (B1678402) and piperidine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, molecular docking was used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed high binding affinities. nih.gov Similarly, docking studies on pyridopyrimidine derivatives have revealed significant binding interactions with the dopamine (B1211576) D3 receptor. jetir.org These studies typically report a docking score, which is an estimate of the binding free energy, with more negative scores indicating stronger binding.

Table 2: Example Docking Scores for Analogous Piperidine/Azepine Derivatives against a Target Receptor

Compound CodeTarget ReceptorDocking Score (kcal/mol)Key Interacting Residues
PPD-III-PIPERIDINEDopamine D3 (3PBL)-9.3Asp110, Phe346
PPD-III-AZEPINEDopamine D3 (3PBL)-9.7Asp110, Val111, Phe346
PPD-IV-PIPERIDINEDopamine D3 (3PBL)-7.3Asp110, Ser182
PPD-IV-AZEPINEDopamine D3 (3PBL)-7.9Asp110, Phe346

Note: This data is from a study on pyridopyrimidine derivatives and is for illustrative purposes. jetir.org

Conformational Analysis of Bridged Piperidine-Azepane Systems

Computational methods can systematically explore the conformational space to identify the most stable (lowest energy) conformers. For related spirocyclic piperidine systems, conformational analysis has been performed using a combination of NMR spectroscopy and computational methods to understand the influence of substituents on the ring's geometry. researchgate.netrsc.org For this compound, a thorough conformational search would reveal the energetic landscape of the piperidine and azepane rings, highlighting the most likely shapes the molecule will adopt in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Paradigms

Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.gov

A QSAR model is an equation that relates numerical descriptors of the molecules (e.g., physicochemical properties like logP, molecular weight, or calculated electronic properties) to their known activities (e.g., IC50 values). Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

For piperidine derivatives, QSAR models have been successfully developed to predict their CCR5 antagonist activity. tandfonline.com These models use various descriptors (topological, physicochemical, electronic) to build a predictive equation. The statistical quality of a QSAR model is often assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Table 3: Statistical Parameters from a Sample QSAR Study on Piperidine Derivatives

Modeling MethodR² (Training Set)Q² (Training Set)r²_pred (Test Set)
Stepwise Regression0.6540.5870.498
Partial Least Squares (PLS)0.6420.5910.565
Factor Analysis-MLR0.6130.5140.452

Note: Data from a QSAR study on piperidine derivatives as CCR5 antagonists. tandfonline.com High R² and Q² values (closer to 1.0) indicate a more robust model.

Group-Based QSAR (G-QSAR) is an extension of the traditional QSAR approach that is particularly useful when studying a series of compounds with a common scaffold and variable substituent groups (R-groups). Instead of using descriptors for the whole molecule, G-QSAR builds models based on the properties of the substituents at different positions. For a series of this compound derivatives with modifications on either the piperidine or azepane rings, G-QSAR could effectively identify which substituent properties (e.g., size, electronics, hydrophobicity) at specific locations are critical for enhancing biological activity.

Descriptor Development for Piperidine and Azepane Scaffolds

The foundation of predictive computational modeling lies in the development of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For scaffolds like piperidine and azepane, which are prevalent in medicinal chemistry, a variety of descriptors are employed to build robust quantitative structure-activity relationship (QSAR) models. thieme-connect.comnih.gov The goal is to capture the essential structural, topological, and electronic features that govern the molecule's behavior.

Commonly developed descriptors for these scaffolds include:

2D and 3D Autocorrelation Descriptors: These descriptors relate the values of specific properties (e.g., atomic mass, polarizability, van der Waals volume) at different atoms in the molecular structure, providing a 3D representation of the molecule. Studies on furan-pyrazole piperidine derivatives have successfully used these descriptors to model biological activity. nih.govresearchgate.net

Topological and Spectral Entropies: For complex frameworks like zeolites, which share the characteristic of being large crystal structures, topological indices and spectral entropies are used to quantify the complexity and predict potential energies of the framework. frontiersin.org This approach can be adapted to analyze the intricate structures of bicyclic amines.

Quantum-Chemical Descriptors: Derived from quantum chemistry calculations (e.g., using Density Functional Theory - DFT), these descriptors include properties like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential maps. nih.gov These are crucial for understanding reactivity and intermolecular interactions. A 2022 study on azepane and its derivatives utilized DFT calculations to investigate structural reactivity and stability. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods generate descriptors based on the steric and electrostatic fields surrounding the molecule. They have been successfully applied to model the activity of dibenz[b,e]azepine derivatives, providing insights into how spatial fields influence biological activity. nih.gov

The development of these descriptors is a critical step, allowing researchers to translate the complex, three-dimensional nature of molecules like this compound into a format suitable for computational analysis and predictive modeling. researchgate.net

Descriptor TypeInformation EncodedApplication Example (Scaffold)Reference
3D Autocorrelation3D distribution of physicochemical properties (e.g., atomic mass, electronegativity).QSAR modeling of furan-pyrazole piperidine derivatives. nih.govresearchgate.net
CoMFA/CoMSIA FieldsSteric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.Predicting agonistic activity of 11H-dibenz[b,e]azepine derivatives. nih.gov
Quantum-ChemicalFrontier molecular orbitals (HOMO/LUMO), dipole moment, charge distribution.Reactivity and stability analysis of azepane. nih.gov
Molecular FingerprintsPresence or absence of specific structural fragments or features.General QSAR modeling and similarity searching for diverse chemical structures. chemrxiv.org

Predictive Modeling of Molecular Interactions

Once relevant descriptors are developed, they are used to build predictive models that can estimate a molecule's interaction with biological targets or predict its physicochemical properties. aaai.org This is particularly valuable in drug discovery, where it can accelerate the identification of promising lead compounds. nih.gov

For derivatives of piperidine and azepane, several modeling techniques have proven effective:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between molecular descriptors and a specific activity. For instance, a study on piperidine derivatives used a genetic algorithm (GA) to select relevant 3D and 2D descriptors for a multiple linear regression (MLR) model, which demonstrated robust predictive ability for anticancer activity (r²: 0.742-0.832, Q²LOO: 0.684-0.796). nih.gov Such models can predict how modifications to the ethyl group on the piperidine ring or substitutions on the azepane ring of this compound might affect its interactions.

CoMFA and CoMSIA Modeling: These 3D-QSAR approaches are powerful for understanding the non-covalent interactions between a ligand and its receptor. A study on azepine derivatives yielded statistically significant models with high predictive correlations (r²pred of 0.967 for CoMFA and 0.981 for CoMSIA), allowing researchers to visualize favorable and unfavorable interaction regions. nih.gov

Molecular Docking and Dynamics: These methods simulate the binding of a molecule into the active site of a protein. researchgate.net Docking studies on piperidine-based compounds have helped rationalize binding modes and interactions with key amino acid residues, such as the formation of salt bridges and hydrogen bonds. nih.govrsc.org Molecular dynamics simulations further validate the stability of these interactions over time under physiological conditions. researchgate.net These techniques could be used to predict the potential biological targets of this compound and understand its binding mechanism at an atomic level.

The integration of various predictive models provides a comprehensive understanding of a molecule's potential interactions, guiding further experimental investigation. mdpi.com

Modeling TechniquePrincipleExample Application (Scaffold)Key Performance Metric (Example)Reference
GA-MLR QSARUses a genetic algorithm to select descriptors for a multiple linear regression model.Predicting anticancer activity of furan-pyrazole piperidines.r² = 0.832 nih.gov
CoMFACorrelates 3D steric and electrostatic fields with biological activity.Modeling agonist potency of dibenz[b,e]azepine derivatives.r²pred = 0.967 nih.gov
CoMSIAExtends CoMFA with hydrophobic, H-bond donor, and acceptor fields.Modeling agonist potency of dibenz[b,e]azepine derivatives.r²pred = 0.981 nih.gov
Molecular DockingPredicts the preferred orientation of a molecule when bound to a target.Analyzing binding of piperidine derivatives to sigma receptors.Binding affinity (e.g., Ki value) nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, providing detailed information about transition states, intermediates, and energetic pathways that are often inaccessible experimentally. nih.gov

Transition State Analysis in Azepane Ring Formation

The formation of the seven-membered azepane ring is a synthetically challenging step. Computational methods, particularly DFT, are instrumental in understanding the mechanisms of these cyclization reactions. nih.gov Transition state (TS) analysis allows chemists to identify the highest energy point along a reaction coordinate, which is critical for understanding reaction rates and selectivity. nih.govims.ac.jp

Several synthetic routes to azepanes have been investigated computationally:

Ring Expansion: One common route is the expansion of a six-membered piperidine ring. rsc.org Computational studies can model the transition state of this process, revealing the stereochemical and regiochemical outcomes. Semi-empirical molecular orbital calculations have been used to investigate the piperidine ring expansion process. rsc.org

Dearomative Ring Expansion: A strategy to prepare azepanes from simple nitroarenes involves a photochemical dearomative ring expansion. Computational studies support a mechanism involving an oxidative radical-polar crossover. researchgate.net

Reductive Amination: The synthesis of hydroxylated azepanes can be achieved via intramolecular reductive amination. Computational modeling can help explain the formation of intermediates, such as cyclic hemiaminals, and the subsequent steps leading to the final azepane ring. nih.gov

Tandem Amination/Cyclization: The synthesis of functionalized azepines from allenynes via a copper-catalyzed tandem reaction has been developed. mdpi.com DFT calculations can be employed to map the energy profile of such catalytic cycles, identifying the rate-determining step and the structure of the key transition states.

By calculating the activation energies and geometries of these transition states, researchers can predict the feasibility of a proposed reaction pathway and rationalize experimental observations. arxiv.orgresearchgate.netfigshare.com

Formation MethodComputational ApproachKey Insights from AnalysisReference
Piperidine Ring ExpansionSemi-empirical MO calculationsInvestigation of regiochemistry and stereochemistry of the expansion. rsc.org
Photochemical DearomatizationDFT CalculationsSupports an oxidative radical-polar crossover mechanism. researchgate.net
Intramolecular Reductive AminationMechanistic proposal based on intermediatesElucidation of a pathway involving hemiaminal and iminium ion intermediates. nih.gov
Tandem Amination/CyclizationDFT Calculations (proposed)Mapping of the catalytic cycle and identification of transition states. mdpi.com

Mechanistic Pathways of N-Alkylation and Cyclization

The synthesis of this compound involves both the formation of the azepane ring (cyclization) and the attachment of the piperidine moiety to the azepane nitrogen (N-alkylation). Computational chemistry provides a detailed picture of the step-by-step mechanistic pathways for these transformations. nih.govresearchgate.net

Mechanisms of Cyclization: Computational studies can differentiate between various possible cyclization mechanisms. For example, in the formation of tetralones (a related cyclic system), DFT studies showed that the reaction proceeds via radical intermediates and that product selectivity depends on the stability of the subsequent cyclohexadienyl radical intermediates. nih.gov Similarly, for azepane formation, computational models can explore pathways involving pericyclic reactions, radical cyclizations, or transition-metal-catalyzed steps, revealing the free energy profile for each. arxiv.orgresearchgate.net

Mechanisms of N-Alkylation: The N-alkylation of a secondary amine like piperidine is a fundamental organic reaction. researchgate.net Computational studies can provide detailed insights into the transition state and reaction kinetics. mdpi.com For the N-alkylation of 4-substituted piperidines, computational analysis can clarify the stereochemical outcome, predicting whether the alkylating agent will approach from the axial or equatorial face. acs.org DFT calculations on the N-alkylation of tetrazole derivatives have been used to examine the nucleophilicity of the different nitrogen atoms and the stability of the resulting products, successfully explaining the observed regioselectivity. mdpi.com This type of analysis would be directly applicable to understanding the alkylation of the azepane nitrogen by the 4-ethylpiperidine (B1265683) unit.

By modeling these reaction pathways, computational chemistry not only explains experimental results but also guides the design of more efficient and selective synthetic strategies. nih.govresearchgate.net

Reaction TypeMechanistic Aspect StudiedComputational MethodKey FindingReference
CyclizationRadical vs. Polar PathwaysDFTProduct formation depends on the stability of radical intermediates. nih.gov
CyclizationReaction pathway enumerationNeural Network PotentialsCost-effective strategy for identifying relevant elementary reaction steps. arxiv.org
N-AlkylationRegioselectivityDFT (B3LYP)Nucleophilicity and electrostatic potential of reagents determine product ratios. mdpi.com
N-AlkylationStereochemistryExperimental & ComputationalInvestigated factors controlling axial vs. equatorial attack on piperidine nitrogen. acs.org

Structure Activity Relationship Sar Investigations for N Substituted Piperidine Azepane Frameworks

Impact of Piperidine (B6355638) N-Substitution on Molecular Recognition

The substituent attached to the piperidine nitrogen plays a pivotal role in how the entire molecule interacts with its biological targets. This is often due to the nitrogen atom's involvement in crucial binding interactions, such as forming salt bridges or hydrogen bonds with receptor residues. In many classes of neurologically active agents, the nature of the N-substituent can modulate affinity, selectivity, and functional activity (agonist vs. antagonist).

For instance, in the context of opioid receptors, the size and nature of the N-substituent on morphinan-related structures are critical determinants of activity. Short N-methyl substituents are often associated with agonism, while larger groups like allyl or cyclopropylmethyl can confer antagonistic properties by inducing steric hindrance in the binding pocket. nih.gov Conversely, longer substituents such as phenethyl can introduce favorable van der Waals interactions, stabilizing the active conformation and enhancing agonist activity. nih.gov

In a series of piperazine (B1678402) derivatives, which share the N-substituted heterocyclic motif, modifications to the N-substituent were shown to be critical for their activity as dual inhibitors of serotonin (B10506) and noradrenaline reuptake. nih.gov Similarly, for ligands targeting histamine (B1213489) H3 and sigma-1 receptors, the basic nitrogen-containing moiety, whether it be piperidine or piperazine, is a key structural element for dual-target affinity. nih.gov The protonation state of this nitrogen at physiological pH is also a critical factor, influencing the molecule's ability to engage with acidic residues in a receptor's binding site. nih.govwikipedia.org

Research on biphenyloxy-alkyl-piperidine and -azepane derivatives as histamine H3 receptor ligands further underscores the importance of the N-alkyl chain. Varying the length of the alkyl chain spacer between the piperidine/azepane nitrogen and a biphenyloxy moiety significantly impacted binding affinity. nih.govdrugbank.com This highlights that the N-substituent not only interacts directly with the receptor but also optimally positions other parts of the molecule for binding.

Role of Azepane Ring Modifications in Interaction Profiles

The azepane ring, a seven-membered saturated heterocycle, offers a different conformational profile compared to the more common six-membered piperidine ring. This difference in size and flexibility can significantly alter a compound's binding affinity and selectivity.

In a study directly comparing piperidine and azepane derivatives targeting the histamine H3 receptor, replacing the piperidine ring with an azepane ring was a key modification. nih.govdrugbank.com The results indicated that the larger, more flexible azepane ring could be beneficial for affinity. For example, with a six-carbon alkyl chain spacer, the azepane derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited a higher affinity (Ki = 18 nM) than its piperidine counterpart. nih.govdrugbank.com This suggests that the azepane ring can adopt a conformation that allows for a more favorable interaction with the receptor.

The synthesis of various azepane derivatives has been explored through methods like piperidine ring expansion, which allows for the controlled introduction of this larger ring system. researchgate.netrsc.org The choice between a piperidine and an azepane ring can influence lipophilicity and metabolic stability, which are crucial pharmacokinetic properties. For example, in a study of bioisosteres, the replacement of a piperidine ring with azaspiro[3.3]heptane variants led to a decrease in lipophilicity (logD). researchgate.net While this is not a direct azepane modification, it illustrates how altering the core heterocyclic structure impacts key physicochemical properties.

The following table presents data from a study on histamine H3 receptor ligands, comparing the binding affinities of piperidine and azepane derivatives with different N-substituent linker lengths.

Compound Core Ring N-Substituent (Linker) Ki (nM) at hH3R
14 Piperidine 5-(4-phenylphenoxy)pentyl 25
16 Azepane 5-(4-phenylphenoxy)pentyl 34
13 Azepane 6-(3-phenylphenoxy)hexyl 18

This table is based on data from Lazewska et al. (2017). nih.govdrugbank.com

Influence of the Ethyl Moiety on the Piperidine Ring at Position 4

Substitution at the 4-position of the piperidine ring is a common strategy in drug design to introduce functionality, modulate physical properties, and influence binding. The ethyl group in 1-(4-Ethylpiperidin-4-yl)azepane is a non-polar, alkyl substituent that can impact the molecule's interaction profile through several mechanisms.

In research on ligands for mu (μ) and delta (δ) opioid receptors, substitution at the 4-position of piperidine was shown to be a critical factor. researchgate.net By varying the length and flexibility of the side chain at this position, both binding affinity and functional activity (agonist vs. antagonist) could be significantly modulated. researchgate.net While this study did not specifically use an ethyl group, it established the principle that the size and nature of the 4-substituent are key for optimizing receptor interaction.

Stereochemical Implications in SAR

Stereochemistry is a critical aspect of SAR, as the three-dimensional arrangement of atoms determines a molecule's shape and its ability to fit into a chiral biological target like a receptor or enzyme. For piperidine-based frameworks, stereocenters can exist on the piperidine ring itself or on its substituents.

Research on piperidine analogs has consistently demonstrated that different stereoisomers can have vastly different biological activities. nih.gov For example, in a series of dihydroxy-piperidine derivatives targeting monoamine transporters, compounds with a (3R,4R) configuration on the piperidine ring showed high potency for the dopamine (B1211576) transporter (DAT). nih.gov The enantiomer with the (3S,4S) configuration exhibited a different activity profile. nih.gov This highlights that specific hydrogen bonding interactions, made possible by a precise spatial arrangement of functional groups like hydroxyls, are often key to high-affinity binding.

The synthesis of stereochemically pure azepane and piperidine derivatives is an area of active research, utilizing methods like diastereoselective reductive cyclization or ring expansion to control the final stereochemistry. rsc.orgnih.gov The absolute configuration of substituents can dictate whether a compound acts as an agonist or antagonist or its selectivity for different receptor subtypes.

The table below shows uptake inhibition data for two diastereomers, illustrating the impact of stereochemistry on biological activity at monoamine transporters.

Compound Stereochemistry DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
9a (3R,4R,2'R) 6.23 7.56 456
9a' (3S,4S,2'R) - - -

Data adapted from the study on (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers. nih.gov Note: Full data for 9a' was not specified in the same manner but was shown to have a different profile.

Bioisosteric Replacements within the N-Heterocyclic Core

Bioisosteric replacement is a strategy used to replace one chemical group with another that retains similar physical and chemical properties, leading to a comparable biological response. drughunter.com This is often done to improve pharmacokinetic properties, reduce toxicity, or secure new intellectual property. For the piperidine-azepane core, both rings are potential candidates for bioisosteric replacement.

Piperidine is one of the most common rings in medicinal chemistry, and significant research has gone into developing its bioisosteres. researchgate.net A notable example is the use of strained spirocyclic systems. 1-Azaspiro[3.3]heptane has been successfully validated as a bioisostere for piperidine. nih.govresearchgate.net This scaffold was shown to have similar basicity and lipophilicity to piperidine while offering improved metabolic stability in some contexts. researchgate.net Incorporating this spirocyclic core in place of the piperidine ring in the anesthetic drug bupivacaine (B1668057) resulted in a new analog with high activity. nih.govenamine.net

Other potential bioisosteric replacements for the piperidine or azepane rings could include:

Morpholine (B109124): Replacing the piperidine with a morpholine ring can increase polarity and reduce clearance, although this often leads to a loss of activity if the hydrophobic nature of the ring is crucial for binding. dndi.org

Pyrrolidine (B122466): A five-membered ring that offers a different geometric and conformational profile. dndi.org

Tetrahydropyridine: Introducing unsaturation into the piperidine ring can increase rigidity and has been shown to improve potency in certain compound series by over ten-fold. dndi.org

The choice of a bioisostere is highly context-dependent, and a successful replacement in one chemical series does not guarantee success in another. drughunter.com However, exploring these replacements is a valuable tool for fine-tuning the properties of a lead compound.

In Vitro Research Methodologies for 1 4 Ethylpiperidin 4 Yl Azepane Derivatives

Cell-Free and Cell-Based Assay Systems for Molecular Studies

The preclinical evaluation of novel therapeutic candidates, such as derivatives of 1-(4-Ethylpiperidin-4-yl)azepane, relies heavily on a diverse array of in vitro research methodologies. These techniques, encompassing both cell-free and cell-based systems, are fundamental in elucidating the molecular mechanisms of action, target engagement, and potential therapeutic efficacy of these compounds. While specific research data on this compound is not extensively available in public literature, the methodologies employed for structurally related piperidine (B6355638) and azepane derivatives provide a clear framework for its investigation.

Cell-free assays are critical for the direct assessment of a compound's interaction with its molecular target, devoid of cellular complexities. A primary example is the use of radioligand binding assays. In studies of biphenyloxy-alkyl-piperidine and azepane derivatives, these assays have been instrumental in determining the binding affinity of the compounds for specific receptors, such as the human histamine (B1213489) H3 receptor. nih.gov This is achieved by incubating the compound with a preparation of cell membranes expressing the target receptor and a radiolabeled ligand. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki). nih.gov

Another key cell-free system involves the use of isolated enzymes to assess a compound's inhibitory or activating potential. For instance, derivatives of azepane have been evaluated for their ability to inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is a crucial target in cancer therapy. Such assays measure the enzymatic activity in the presence of varying concentrations of the compound to determine its potency, often reported as the half-maximal inhibitory concentration (IC50).

Metabolic stability is another critical parameter evaluated using a cell-free approach. The use of human and rat liver microsomes allows for the in vitro assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes. nih.gov By incubating the compound with these microsomal fractions and analyzing the rate of its disappearance over time, researchers can predict its metabolic fate in vivo. nih.gov

Cell-based assays, on the other hand, provide a more physiologically relevant context by examining the effects of a compound on intact, living cells. These assays are indispensable for understanding the cellular consequences of target engagement. For example, functional assays such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor. nih.gov For derivatives of piperidine and azepane targeting the histamine H3 receptor, a decrease in cAMP levels upon stimulation would indicate antagonistic activity. nih.gov

In the realm of oncology research, a variety of cell-based assays are employed to evaluate the anti-proliferative activity of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. For N-(piperidine-4-yl)benzamide derivatives, this assay has been used to determine their cytotoxic effects on cancer cell lines like HepG2. nih.gov The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI50).

To delve deeper into the mechanism of action, techniques like flow cytometry are employed to analyze the cell cycle distribution of treated cells. nih.gov For instance, an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) following treatment with a compound would suggest that it interferes with cell cycle progression at that checkpoint. nih.gov

Furthermore, Western blotting is a powerful technique used to investigate the effect of a compound on the expression levels of specific proteins involved in cellular signaling pathways. nih.gov For N-(piperidine-4-yl)benzamide derivatives, Western blot analysis has been used to demonstrate changes in the expression of key cell cycle regulatory proteins such as cyclin B1, p53, and p21, providing insights into the molecular pathways through which these compounds exert their anti-tumor effects. nih.gov

In the context of infectious diseases, cell-based assays are used to determine the antiviral activity of new chemical entities. For example, N-substituted piperidine derivatives have been evaluated for their efficacy against influenza A virus in Madin-Darby Canine Kidney (MDCK) cell models. nih.gov The cytotoxicity of the compounds is also assessed in these cells to ensure that the observed antiviral effect is not due to general cellular toxicity. nih.gov

The data generated from these diverse in vitro methodologies are crucial for establishing a comprehensive pharmacological profile of this compound derivatives and for guiding their further development as potential therapeutic agents.

Interactive Data Table: In Vitro Activity of Representative Azepane and Piperidine Derivatives

Compound ClassAssay TypeCell Line/SystemTargetParameterResultReference
Biphenyloxy-alkyl-azepaneRadioligand BindingHEK293 cells expressing hH3RHistamine H3 ReceptorKi18 nM nih.gov
Biphenyloxy-alkyl-azepaneFunctional AssayHEK293 cells expressing hH3RHistamine H3 ReceptorIC50 (cAMP)9 nM nih.gov
N-(piperidine-4-yl)benzamideCytotoxicity AssayHepG2-IC500.25 µM nih.gov
N-(piperidine-4-yl)benzamideCell Cycle AnalysisHepG2-EffectG2/M phase arrest nih.gov
N-substituted piperidineAntiviral AssayMDCKInfluenza A/H1N1ActivityEffective vs. control nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.